REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[K+].[CH2:26]([O:28][C:29](=[O:34])[CH2:30]C([O-])=O)[CH3:27].C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.C(OCC)(=O)C.CCCCCC>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4]([CH2:30][C:29]([O:28][CH2:26][CH3:27])=[O:34])=[O:6] |f:2.3,5.6.7|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
4.51 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC(=C1Cl)Cl
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
malonic acid monoethyl ester monopotassium salt
|
Quantity
|
6.81 g
|
Type
|
reactant
|
Smiles
|
[K+].C(C)OC(CC(=O)[O-])=O
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
ADDITION
|
Details
|
were added
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Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled with ice
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 14 hours
|
Duration
|
14 h
|
Type
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EXTRACTION
|
Details
|
This was then extracted with ethyl acetate (200 ml)
|
Type
|
WASH
|
Details
|
washed with saturated saline solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After then removing the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)CC(=O)OCC)C=CC(=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.681 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |